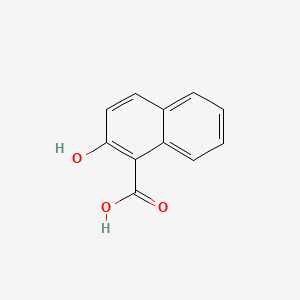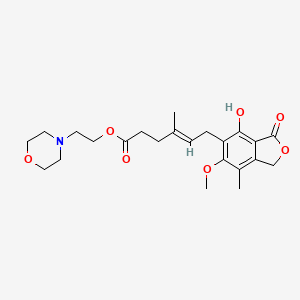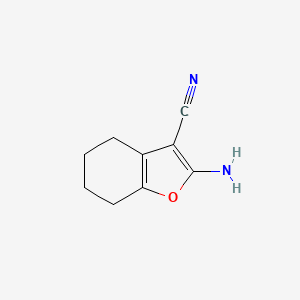
2,5-Diamino-4,6-dihydroxypyrimidine
概要
説明
2,5-Diamino-4,6-dihydroxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
作用機序
Target of Action
The primary targets of 2,5-Diamino-4,6-dihydroxypyrimidine are the respiratory system, eyes, and skin . It has been reported to inhibit immune-activated nitric oxide production .
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide when the immune system is activated . The exact mechanism of action remains to be elucidated .
Biochemical Pathways
The compound is reported to be a pro-drug of an inhibitor of the Mtb dihydrofolate reductase (mt-DHFR) . mt-DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate in the folate metabolic pathway that leads to the synthesis of purines, pyrimidines, and other proteins .
Result of Action
The compound’s action results in the inhibition of nitric oxide production when the immune system is activated . This can have various effects at the molecular and cellular levels, depending on the specific context and the cells involved.
生化学分析
Biochemical Properties
The compound plays a crucial role in biochemical reactions. It has exhibited potent inhibitory effects on dihydrofolate reductase, an enzyme involved in the synthesis of purines and pyrimidines . 2,5-Diamino-4,6-dihydroxypyrimidine has an ability to bind to and inhibit dihydrofolate reductase .
Cellular Effects
In terms of cellular effects, this compound has shown inhibitory effects on immune-activated nitric oxide production . The compounds had no suppressive effects on the viability of cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression . The compound inhibits the replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-4,6-dihydroxypyrimidine typically involves the cyclization of guanidine hydrochloride with dimethyl malonate in the presence of sodium methoxide. The reaction is carried out by adding guanidine hydrochloride to a sodium methoxide solution, followed by the dropwise addition of dimethyl malonate. The mixture is then heated and stirred, followed by pressure-reduced distillation, addition of water, and pH adjustment with acid. The intermediate product is then subjected to further reactions, including reduction with a Raney nickel catalyst, to yield the final product .
Industrial Production Methods
For industrial production, the process is optimized to increase yield and reduce costs. The method involves cyclization, nitrosation, reduction, and salt-forming reactions using dimethyl malonate and guanidine hydrochloride as raw materials. The total yield of the product is approximately 75%, with a purity of 99.0% .
化学反応の分析
Types of Reactions
2,5-Diamino-4,6-dihydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert nitroso derivatives back to amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Raney nickel catalyst is often used for reduction reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
科学的研究の応用
2,5-Diamino-4,6-dihydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in nucleotide metabolism.
Medicine: Explored for its antiviral and anticancer properties. It has shown potential in inhibiting the replication of certain viruses and in the treatment of cancer.
Industry: Utilized in the production of dyes, pigments, and other materials
類似化合物との比較
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Lacks the additional amino group at position 5.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups at positions 4 and 6.
Uniqueness
2,5-Diamino-4,6-dihydroxypyrimidine is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The additional amino group at position 5 enhances its potential as an enzyme inhibitor and its ability to participate in various chemical reactions .
特性
IUPAC Name |
2,5-diamino-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJQFCTYLBBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967143 | |
| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40769-69-5, 102783-67-5, 527-57-1 | |
| Record name | 2,5-Diamino-4,6-dihydroxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diaminopyrimidin-4,6-diol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02037 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Ethylphenyl)carbamoyl]propanoic acid](/img/structure/B7761335.png)











